molecular formula C14H16N4O5S B2484119 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034320-74-4

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2484119
CAS No.: 2034320-74-4
M. Wt: 352.37
InChI Key: ZPSNJGFNZYGIBM-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex heterocyclic compound. The unique molecular structure combines elements of pyrido[2,3-d]pyrimidine and tetrahydrothiophene, suggesting potentially valuable applications in scientific research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The preparation of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic synthesis. The initial steps might include constructing the pyrido[2,3-d]pyrimidine core, followed by the incorporation of the tetrahydrothiophene moiety.

    • Common reagents could include formamide for the pyrimidine ring formation and thiol derivatives for introducing the sulfur-containing tetrahydrothiophene group. Reaction conditions often necessitate controlled temperature and pH to optimize yield and selectivity.

  • Industrial Production Methods

    • In industrial settings, the synthesis would scale up the lab procedures while emphasizing cost-efficiency, purity, and safety. Advanced techniques such as flow chemistry could be applied to enhance the production efficiency and reproducibility.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The sulfur atoms in tetrahydrothiophene rings are susceptible to oxidation, potentially forming sulfoxides or sulfones.

    • Reduction: : The compound might undergo reduction reactions at the pyrimidine ring, reducing keto groups to hydroxyl groups.

    • Substitution: : The amide and pyrimidine moieties can participate in nucleophilic substitution reactions, offering a platform for further functionalization.

  • Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.

    • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    • Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

  • Major Products Formed

    • Depending on the reactions, products can range from oxidized derivatives with increased functionality to reduced forms with altered biological activity.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has significant potential in several fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and in catalysis.

  • Biology: : Its structural analogs could be studied for their interactions with biomolecules, providing insights into enzyme inhibition or activation.

  • Industry: : Its derivatives could serve in the development of advanced materials or in the manufacturing of fine chemicals.

Mechanism of Action

  • Mechanism: : The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the context of its application.

  • Molecular Targets and Pathways: : Possible targets include nucleotide-binding enzymes or sulfur-metabolizing enzymes, influencing pathways like DNA synthesis or oxidative stress responses.

Comparison with Similar Compounds

  • Similar Compounds

    • Pyrido[2,3-d]pyrimidine derivatives: : Known for their broad range of biological activities.

    • Tetrahydrothiophene-containing molecules: : Utilized in pharmaceuticals and materials science.

  • Uniqueness

    • The combination of pyrido[2,3-d]pyrimidine with tetrahydrothiophene creates a unique scaffold that may offer a diverse range of activities and applications not seen in other compounds.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c19-12(9-3-7-24(22,23)8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-2,4,9H,3,5-8H2,(H,16,19)(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSNJGFNZYGIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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